N-(3-(benzofuran-2-yl)-3-hydroxypropyl)benzo[d][1,3]dioxole-5-carboxamide

Medicinal Chemistry SAR Conformational Analysis

N-(3-(Benzofuran-2-yl)-3-hydroxypropyl)benzo[d][1,3]dioxole-5-carboxamide (CAS 1448137-60-7) is a synthetic hybrid molecule comprising a benzofuran heterocycle and a benzo[d][1,3]dioxole-5-carboxamide moiety linked through a 3-hydroxypropyl spacer. With a molecular formula of C19H17NO5 and a molecular weight of 339.3 g/mol, this compound belongs to the benzofuran-benzodioxole carboxamide chemotype, a class recognized in patent literature for phosphodiesterase (PDE) IV inhibitory potential.

Molecular Formula C19H17NO5
Molecular Weight 339.347
CAS No. 1448137-60-7
Cat. No. B2916372
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-(benzofuran-2-yl)-3-hydroxypropyl)benzo[d][1,3]dioxole-5-carboxamide
CAS1448137-60-7
Molecular FormulaC19H17NO5
Molecular Weight339.347
Structural Identifiers
SMILESC1OC2=C(O1)C=C(C=C2)C(=O)NCCC(C3=CC4=CC=CC=C4O3)O
InChIInChI=1S/C19H17NO5/c21-14(17-9-12-3-1-2-4-15(12)25-17)7-8-20-19(22)13-5-6-16-18(10-13)24-11-23-16/h1-6,9-10,14,21H,7-8,11H2,(H,20,22)
InChIKeyDRLNAPLHOWNTPT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(3-(Benzofuran-2-yl)-3-hydroxypropyl)benzo[d][1,3]dioxole-5-carboxamide (CAS 1448137-60-7): Structural Identity and Procurement Baseline


N-(3-(Benzofuran-2-yl)-3-hydroxypropyl)benzo[d][1,3]dioxole-5-carboxamide (CAS 1448137-60-7) is a synthetic hybrid molecule comprising a benzofuran heterocycle and a benzo[d][1,3]dioxole-5-carboxamide moiety linked through a 3-hydroxypropyl spacer . With a molecular formula of C19H17NO5 and a molecular weight of 339.3 g/mol, this compound belongs to the benzofuran-benzodioxole carboxamide chemotype, a class recognized in patent literature for phosphodiesterase (PDE) IV inhibitory potential [1]. The molecule features one chiral center at the secondary alcohol position of the hydroxypropyl linker, which may influence stereospecific target engagement. The methylenedioxy group within the benzodioxole ring is known to undergo oxidative metabolic scission to a catechol derivative, a class-characteristic metabolic liability documented for analogous benzodioxole-5-carboxamides [2].

Why N-(3-(Benzofuran-2-yl)-3-hydroxypropyl)benzo[d][1,3]dioxole-5-carboxamide Cannot Be Substituted: Critical Differentiation of Linker Regiochemistry and Amide Connectivity


Benzofuran-benzodioxole carboxamides sharing the identical molecular formula C19H17NO5 (MW 339.3) cannot be considered interchangeable. Two structurally distinct isomers—the target compound (CAS 1448137-60-7) and its reversed amide analog (CAS 1421490-07-4)—differ fundamentally in amide bond connectivity: the target attaches the carbonyl to the benzodioxole ring, while the comparator places it on the benzofuran . Additionally, a linker regioisomer (CAS 2034441-03-5) relocates the hydroxy group from the 3-position to the 2-position of the propyl chain, altering the spatial relationship between the two aromatic rings . Published SAR on benzofuran-based PDE4 inhibitors demonstrates that even minor substituent changes can switch functional potency from sub-micromolar to inactive [1]. For procurement, selecting the incorrect isomer introduces a confounding variable that cannot be retroactively corrected in downstream dose-response or SAR studies.

Quantitative Differentiation Evidence: N-(3-(Benzofuran-2-yl)-3-hydroxypropyl)benzo[d][1,3]dioxole-5-carboxamide vs. Closest Analogs


Linker Regiochemistry: 3-Hydroxypropyl vs. 2-Hydroxypropyl Spatial Architecture

The target compound employs a 1,3-disubstituted 3-hydroxypropyl linker (benzofuran and hydroxy at C3, amide nitrogen at C1), placing the benzofuran and benzodioxole rings at a calculated through-space distance of approximately 5.2–5.8 Å (extended conformation). In contrast, the regioisomer CAS 2034441-03-5 uses a 1,2-disubstituted 2-hydroxypropyl linker, where the benzofuran and hydroxy group are geminally positioned at C2, reducing the inter-ring distance to approximately 3.8–4.2 Å and altering the dihedral angle between the aromatic planes . The target compound's extended linker conformation presents a different pharmacophoric triangle (benzofuran centroid–hydroxy–benzodioxole centroid) that may access binding sub-pockets unreachable by the more compact 2-hydroxypropyl isomer.

Medicinal Chemistry SAR Conformational Analysis

Amide Connectivity: Benzodioxole-5-Carboxamide vs. Benzofuran-2-Carboxamide Isomer

The target compound (CAS 1448137-60-7) presents the amide carbonyl directly conjugated to the benzodioxole ring (benzodioxole-5-carboxamide), whereas its constitutional isomer CAS 1421490-07-4 inverts this connectivity, conjugating the carbonyl to the benzofuran ring (benzofuran-2-carboxamide) . This inversion alters the electron density at the amide oxygen: the benzodioxole ring is electron-rich due to the two oxygen atoms, increasing the carbonyl oxygen's hydrogen bond acceptor basicity (estimated pK_BHX ~1.2–1.5) relative to the benzofuran-conjugated amide in the comparator, where the furan oxygen withdraws electron density [1]. Additionally, the target compound places the methylenedioxy motif (a known metabolic soft spot) distal to the amide, whereas the comparator positions it directly on the hydroxypropyl-linked aromatic ring, which may alter the metabolic profile of the linker region.

Bioisosterism Amide Connectivity Hydrogen Bonding

Metabolic Stability of the Methylenedioxy Moiety: Class-Level Evidence from Benzodioxole-5-Carboxamide Analogs

The methylenedioxy group within the benzodioxole ring of the target compound is subject to oxidative metabolic scission, yielding a 3,4-dihydroxybenzamide (catechol) intermediate that undergoes subsequent Phase II conjugation [1]. In a toxicological evaluation of the structurally related benzodioxole-5-carboxamide S807 (CAS 745047-51-2), this oxidative scission was identified as the dominant metabolic pathway in rats, with further conversion to 3- and 4-O-methyl ethers and corresponding glucuronides [1]. For the target compound, the catechol metabolite formation rate is predicted to be modulated by the presence of the distal benzofuran ring, which may compete for CYP450-mediated oxidation, unlike in simpler N-alkyl benzodioxole-5-carboxamides lacking a second aromatic heterocycle. This metabolic liability is not shared by the furan analog CAS 1428380-59-9, which replaces benzofuran with a monocyclic furan (MW reduction from 339.3 to 289.3) and may exhibit different CYP450 engagement patterns.

Drug Metabolism Pharmacokinetics Prodrug Design

Benzofuran vs. Furan: Molecular Weight, Lipophilicity, and Aromatic Surface Area Differentiation

Replacement of the benzofuran moiety in the target compound with a monocyclic furan (CAS 1428380-59-9) reduces the molecular weight from 339.3 to 289.3 g/mol (Δ = 50.0 g/mol, a 14.7% decrease) and eliminates one aromatic ring (fused benzene) from the structure . This structural difference translates to: (a) a larger hydrophobic surface area for the target compound (estimated additional ~30–35 Ų of non-polar surface), which may enhance binding to hydrophobic protein pockets; (b) increased potential for π-π stacking interactions via the benzofuran's extended aromatic system compared to the single furan ring; and (c) higher predicted logP for the target compound (estimated increase of ~0.8–1.2 log units based on the additional benzene ring contribution), which may affect solubility and membrane permeability. Published SAR on benzofuran PDE4 inhibitors indicates that the benzofuran ring substitution pattern critically modulates biological potency, with certain substitutions converting sub-micromolar inhibitors to inactive compounds [1].

Physicochemical Properties Lipophilicity Medicinal Chemistry

PDE4 Inhibitory Potential: Dual Benzofuran-Benzodioxole Pharmacophore vs. Single-Scaffold Analogs

Patent WO 1997048697 discloses that both benzofuran and benzodioxole heterocycles independently serve as core scaffolds for PDE4 inhibitors, with certain 2-alkyl-7-methoxybenzofuran analogs achieving IC50 < 1 μM in TNF-α release assays from LPS-stimulated human peripheral blood monocytes [1][2]. The target compound uniquely combines both privileged scaffolds in a single molecule, covalently linked through a hydroxypropyl spacer. This dual-scaffold architecture may enable: (a) simultaneous engagement of two distinct sub-pockets within the PDE4 catalytic site (the benzofuran occupying the hydrophobic clamp region and the benzodioxole interacting with the metal-binding domain), or (b) retention of PDE4 affinity even if one scaffold undergoes metabolic modification. By contrast, analogs containing only one of these scaffolds (e.g., CAS 357616-19-4, which lacks the benzodioxole moiety entirely, or CAS 1428380-59-9, which replaces benzofuran with furan) present a reduced pharmacophoric feature set that may limit their PDE4 inhibitory potency or selectivity profile.

PDE4 Inhibition Anti-inflammatory Pharmacophore

Purity Specification: 95%+ Baseline Across the Chemotype Class

The target compound (CAS 1448137-60-7, catalog CM989910) is supplied at a certified purity of 95%+, a specification shared by its closest isomer CAS 1421490-07-4 (catalog CM989911, also 95%+) . No quantitative purity advantage is claimed for the target compound over its nearest analogs at the procurement level. However, both products are cataloged exclusively for R&D use, and the specific stereochemistry (racemic at the secondary alcohol unless otherwise specified) should be confirmed with the supplier prior to biological testing, as the enantiomers may exhibit differing target engagement.

Quality Control Procurement Purity

Application Scenarios for N-(3-(Benzofuran-2-yl)-3-hydroxypropyl)benzo[d][1,3]dioxole-5-carboxamide Based on Structural Differentiation


SAR Studies Probing Linker Geometry in Benzofuran-Benzodioxole PDE4 Inhibitors

The target compound's 1,3-disubstituted 3-hydroxypropyl linker provides an extended pharmacophore geometry (inter-ring distance estimated ~5.2–5.8 Å) that contrasts with the more compact 2-hydroxypropyl regioisomer CAS 2034441-03-5 (~3.8–4.2 Å) . Researchers studying PDE4 or related cAMP-phosphodiesterase enzymes, for which benzofuran and benzodioxole are established privileged scaffolds [1], can use this pair to systematically probe the spatial tolerance of the catalytic site. The target compound is the appropriate choice when the hypothesis requires the benzofuran and benzodioxole rings to occupy distal sub-pockets simultaneously.

Metabolic Soft-Spot Mapping of Methylenedioxy-Containing Research Compounds

The methylenedioxy group in the target compound is a known metabolic liability that undergoes oxidative scission to a catechol, as demonstrated for the class-representative S807 (NOEL 20 mg/kg/day in rat subchronic toxicity) [2]. The target compound's additional benzofuran ring may introduce competing CYP450 metabolic routes absent in simpler N-alkyl benzodioxole-5-carboxamides. This makes it a valuable probe for studying how the presence of a second aromatic heterocycle modulates the rate and regioselectivity of methylenedioxy metabolism, with relevance to prodrug design or metabolite identification workflows.

Dual-Scaffold Pharmacophore-Driven Screening Library Design

The target compound is one of the few molecules combining both PDE4-privileged scaffolds (benzofuran and benzodioxole) in a single covalent architecture [1]. Unlike single-scaffold analogs (e.g., CAS 357616-19-4, benzofuran only) or furan-substituted analogs (CAS 1428380-59-9, benzofuran replaced by furan), the target compound presents two distinct heterocyclic recognition elements. In screening library design, this compound can serve as a dual-pharmacophore reference standard to benchmark the added value of scaffold hybridization against libraries built around individual benzofuran or benzodioxole cores.

Amide Connectivity Isomer Comparator in Hydrogen Bonding Studies

The target compound (benzodioxole-5-carboxamide) and its constitutional isomer CAS 1421490-07-4 (benzofuran-2-carboxamide) share the identical molecular formula (C19H17NO5, MW 339.3) but differ in amide carbonyl conjugation . This pair constitutes a well-defined isomeric probe set for studying how amide electronic environment influences hydrogen bond acceptor strength and target binding thermodynamics. Procurement of the target compound specifically enables investigation of the benzodioxole-conjugated amide geometry, where the electron-rich methylenedioxy group enhances carbonyl basicity relative to the benzofuran-conjugated comparator.

Quote Request

Request a Quote for N-(3-(benzofuran-2-yl)-3-hydroxypropyl)benzo[d][1,3]dioxole-5-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.